molecular formula C14H11Cl2N3OS B12910627 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one

2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one

Cat. No.: B12910627
M. Wt: 340.2 g/mol
InChI Key: QWOCXGYIUYMFDF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one is a synthetic organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one typically involves the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinating agents and aromatic substitution reactions.

    Formation of the Tetrahydropyrazinyl Group: This can be done through the reduction of pyrazine derivatives.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: It may be employed in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: It may be used as a pesticide or herbicide.

    Manufacturing: It may be employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4H-1,3-thiazin-4-one: Lacks the tetrahydropyrazinyl group.

    5-(1,2,3,4-Tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one: Lacks the dichlorophenyl group.

    2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazole: Contains a thiazole ring instead of a thiazine ring.

Uniqueness

The unique combination of the dichlorophenyl, tetrahydropyrazinyl, and thiazine moieties in 2-(2,4-Dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one may confer specific properties and activities that are not observed in similar compounds

Properties

Molecular Formula

C14H11Cl2N3OS

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-1,3-thiazin-4-one

InChI

InChI=1S/C14H11Cl2N3OS/c15-8-1-2-9(11(16)5-8)14-19-13(20)10(7-21-14)12-6-17-3-4-18-12/h1-5,7,12,17-18H,6H2

InChI Key

QWOCXGYIUYMFDF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC=CN1)C2=CSC(=NC2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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